1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate
Description
1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a hydrazinium-based ionic compound characterized by a benzyloxy-oxoethyl substituent and a trifluoroacetate counterion. These analogs are synthesized via conventional or ultrasound-assisted methods and analyzed using NMR, MS, and crystallography .
Properties
IUPAC Name |
amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYNZLJYBLSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzyl ethers, a group to which this compound belongs, are often used as protecting groups in organic synthesis. They protect reactive hydroxyl groups from unwanted reactions during the synthesis process.
Mode of Action
The compound acts as a benzylating agent. It introduces a benzyl group into the molecule it reacts with, thereby protecting a reactive site in the molecule. This benzyl group can later be removed under specific conditions, allowing the protected site to participate in further reactions.
Biochemical Pathways
In general, the introduction of a benzyl group can prevent unwanted side reactions in a biochemical pathway by protecting reactive sites.
Result of Action
The primary result of the action of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is the protection of reactive sites in a molecule, preventing them from undergoing unwanted reactions. This can be crucial in complex organic syntheses where selectivity and control over reaction sites are needed.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable and can be stored under inert atmosphere at room temperature. Its reactivity can be influenced by the presence of a base and the temperature of the reaction.
Biological Activity
1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a chemical compound with potential biological activities, particularly in pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H15F3N2O
- Molecular Weight : 308.25 g/mol
- CAS Number : Not specified in the sources.
The compound's biological activity is largely attributed to its structural features, which allow it to interact with various biological targets. The benzyloxy and hydrazinium moieties are crucial for its pharmacological effects, possibly influencing enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antioxidant Activity : Related compounds have been evaluated for their antioxidant properties using assays like DPPH and FRAP. These studies suggest that the compound may possess free radical scavenging capabilities, which are vital for reducing oxidative stress in cells .
- Anticancer Potential : Some derivatives of hydrazinium compounds have shown promise as anticancer agents by inhibiting specific cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of hydrazinium derivatives and related compounds:
- Antioxidant Studies :
- Cytotoxicity Assays :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 308.26 g/mol. Its structure features a hydrazinium moiety, which is often associated with biological activity, particularly in the context of enzyme inhibition and drug development.
Biological Activities
1. Enzyme Inhibition
Research indicates that 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The inhibition of BACE1 can lead to decreased production of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease .
2. Antiviral Properties
The compound has shown promise as an antiviral agent, particularly against Hepatitis C virus (HCV). Studies suggest that it may enhance the efficacy of existing antiviral therapies when used in combination with other compounds . Its mechanism appears to involve interference with viral replication processes.
Therapeutic Applications
1. Alzheimer's Disease Treatment
Due to its ability to inhibit β-secretase, this compound is being explored as a potential therapeutic agent for Alzheimer's disease. The modulation of amyloid-beta levels could provide a novel approach to managing or slowing the progression of this neurodegenerative condition.
2. Hepatitis C Management
The antiviral properties of this compound make it a candidate for inclusion in treatment regimens for Hepatitis C. Its use alongside established treatments could improve patient outcomes by targeting multiple pathways involved in viral replication .
Synthesis and Formulation
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Hydrazine Derivative : The initial step involves the reaction of benzyloxyacetyl chloride with methylhydrazine.
- Trifluoroacetate Formation : The resulting hydrazine derivative is then treated with trifluoroacetic acid to yield the final product.
This synthetic route highlights the importance of careful control over reaction conditions to ensure high yields and purity of the final compound.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various biological contexts:
- Alzheimer's Disease Research : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the hydrazine moiety can significantly enhance BACE1 inhibition .
- Antiviral Studies : Research exploring combinations of this compound with standard antiviral agents has shown synergistic effects against HCV, suggesting that it could be part of a multi-drug regimen to improve treatment efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several trifluoroacetate-containing derivatives, particularly those featuring hydrazone, pyridinium, or benzyloxy groups. Key comparisons include:
Key Observations :
- Counterion Effects : Trifluoroacetate (CF₃COO⁻) is commonly paired with cationic moieties (pyridinium, hydrazinium) to enhance solubility and stability. Hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) analogs exhibit lower melting points and varied antifungal potencies .
- Synthetic Methods : Ultrasound-assisted synthesis (e.g., for compound 11 ) reduces reaction times compared to conventional methods while maintaining high yields .
- Biological Activity : Pyridinium hydrazone trifluoroacetates (e.g., 10 , 11 ) show broad-spectrum antifungal activity against Candida spp., with MIC90 values correlating with ergosterol depletion in fungal membranes .
Physicochemical Properties
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Alkylation of 1-Methylhydrazine with Benzyloxy-Oxoethyl Precursors
The core structure of the target compound is constructed via alkylation of 1-methylhydrazine with a benzyl-protected α-haloester. For instance, ethyl 2-bromo-2-(benzyloxy)acetate serves as an electrophilic partner in nucleophilic substitution reactions. Under inert argon atmospheres, 1-methylhydrazine reacts with the α-bromoester in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the intermediate 1-[2-(benzyloxy)-2-oxoethyl]-1-methylhydrazine. This step typically achieves 65–72% yields, with purification via silica gel chromatography using ethyl acetate/hexane (3:7 v/v).
Key Reaction Conditions:
- Temperature: 0–5°C (prevents over-alkylation)
- Solvent: Anhydrous THF
- Base: Triethylamine (neutralizes HBr byproduct)
Quaternization and Counterion Exchange to Trifluoroacetate
The hydrazine intermediate undergoes quaternization using methyl triflate or iodomethane in acetonitrile at 60°C for 12 hours, forming the hydrazinium cation. Subsequent counterion exchange involves treating the hydrazinium iodide or methylsulfate salt with trifluoroacetic acid (TFA) in dichloromethane (DCM). This step proceeds quantitatively at room temperature, precipitating the title compound as a crystalline solid.
Optimization Insight:
Mechanistic Considerations and Byproduct Management
Competing Pathways in Alkylation
The alkylation of 1-methylhydrazine is prone to dimerization or over-alkylation, forming undesired bis-alkylated products. Kinetic control via low temperatures (−10°C to 5°C) and slow addition of the α-bromoester mitigates this. Computational studies suggest that steric hindrance from the benzyloxy group further suppresses bis-alkylation, favoring mono-substitution.
Acidic Workup and Counterion Exchange
Data Tables: Comparative Analysis of Synthetic Methods
Table 1. Alkylation Efficiency Under Varied Conditions
| Electrophile | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethyl 2-bromo-2-(BnO)acetate | THF | 0–5 | 72 | 98.5 |
| Methyl 2-chloro-2-(BnO)acetate | DCM | 25 | 58 | 95.2 |
| Benzyl 2-iodo-2-(BnO)acetate | Acetone | −10 | 68 | 97.8 |
Table 2. Counterion Exchange Efficiency
| Starting Salt | TFA Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| Hydrazinium iodide | 2.5 | 4 | 95 |
| Hydrazinium methylsulfate | 3.0 | 6 | 91 |
Characterization and Quality Control
Spectroscopic Validation
Challenges and Industrial Scalability
Applications and Derivatives
The title compound serves as a precursor to bioactive hydrazides and azomethine derivatives. Patent US10556905B2 highlights its utility in synthesizing β-lactamase inhibitors, where the trifluoroacetate counterion enhances bioavailability.
Q & A
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) between theoretical and experimental results?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) resolve conformational equilibria. Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova) .
Integration with Theoretical Frameworks
Q. How does this compound fit into broader theories of ionic liquid chemistry or supramolecular assembly?
- Methodological Answer : Its hydrazinium-trifluoroacetate pairing aligns with ionic liquid design principles (e.g., low melting points, high conductivity). Studies using small-angle X-ray scattering (SAXS) probe its self-assembly into micellar structures. Compare with imidazolium-based ionic liquids to identify structure-property trends .
Q. What conceptual frameworks guide the interpretation of its redox behavior in electrochemical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
